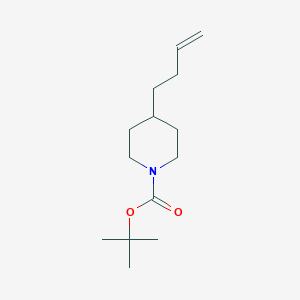

![molecular formula C15H13N3O4S B2702362 methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 532965-50-7](/img/structure/B2702362.png)

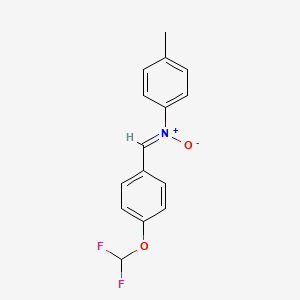

methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

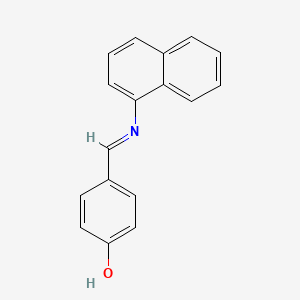

“Methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” is a chemical compound. It is a derivative of thiazolyl-pyrazole, which has been reported to possess many biological activities .

Synthesis Analysis

The synthesis of thiazolyl-pyrazole derivatives involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H13N3O4S. The structure of thiazolyl-pyrazole derivatives is similar to the purine ring system, which may be utilized in the design of structures capable of effectively binding to biological targets .

Chemical Reactions Analysis

Thiazolyl-pyrazole derivatives can be transformed into a variety of other derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .

Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activities

A study demonstrated the synthesis of thiazolo[3,2-a]pyrimidine derivatives, highlighting their moderate anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug. These compounds were synthesized via a single-step reaction involving tetrahydropyrimidine-2-thiones with chloroacetic acid and benzaldehydes (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antimicrobial and Anticancer Activities

Novel heterocyclic compounds derived from visnagenone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-derivatives, were synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) and demonstrated analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural Modifications and Supramolecular Aggregation

Research into the structural modifications of thiazolo[3, 2-a]pyrimidines provided insights into their conformational features. The study discussed how varying substituents at certain positions could significantly alter intermolecular interaction patterns, which could impact their biological activities (Nagarajaiah & Begum, 2014).

Antimicrobial Activity of Derivatives

A series of derivatives exhibited promising antimicrobial activities against various bacterial and fungal strains, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Mécanisme D'action

Target of Action

The primary targets of the compound methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, also known as Oprea1_237967 or methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound.

Propriétés

IUPAC Name |

methyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-14(21)9-2-4-10(5-3-9)17-12(19)11-8-16-15-18(13(11)20)6-7-23-15/h2-5,8H,6-7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSMBELDPBEZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)

![3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2702288.png)

![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)

![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)